molecular formula C27H32N4O4 B3303782 N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921481-31-4

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3303782
CAS No.: 921481-31-4
M. Wt: 476.6 g/mol
InChI Key: AYFHVBTVCXNSFY-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridinone derivative characterized by a central dihydropyridinone scaffold substituted with a phenylpiperazine methyl group at position 2 and an ethoxyphenyl acetamide moiety at position 1. The ethoxyphenyl group likely influences lipophilicity and metabolic stability, distinguishing it from analogs with shorter alkoxy chains .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-3-35-24-11-9-21(10-12-24)28-27(33)20-31-19-26(34-2)25(32)17-23(31)18-29-13-15-30(16-14-29)22-7-5-4-6-8-22/h4-12,17,19H,3,13-16,18,20H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFHVBTVCXNSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with various targets, such ascholinesterase enzymes . The role of these enzymes is to break down neurotransmitters like acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target proteins.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets cholinesterase enzymes, it could influence the cholinergic signaling pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice. This suggests that the compound may have low bioavailability, which could limit its therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. If it inhibits cholinesterase enzymes, it could lead to an increase in acetylcholine levels, potentially affecting neuronal signaling and causing various physiological effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions involving similar compounds have been shown to be sensitive to basic conditions. Additionally, the compound’s activity could be influenced by its interaction with other molecules in the cellular environment.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Dihydropyridine moiety : Known for its role in calcium channel modulation and as a pharmacophore in various bioactive compounds.
  • Piperazine derivative : Often associated with psychoactive properties and receptor binding.

Molecular Formula

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}.

  • Calcium Channel Modulation : The dihydropyridine structure suggests that the compound may act on L-type calcium channels, similar to other dihydropyridine derivatives used as antihypertensive agents.
  • Receptor Binding : The presence of the piperazine ring indicates potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Therapeutic Potentials

The biological activities of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide have been investigated in several studies:

Anticancer Activity

Research has indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related dihydropyridine derivatives have shown:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (breast)10.5
Compound BHeLa (cervical)8.3

While specific data for this compound is limited, its structural analogs suggest potential anticancer properties.

Neuropharmacological Effects

The piperazine component is often linked to anxiolytic and antidepressant activities. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, leading to:

  • Anxiolytic effects : Reduction in anxiety-like behavior in animal models.
  • Antidepressant properties : Improvement in mood-related behaviors.

Case Studies

  • In Vivo Studies : A study conducted on a related compound demonstrated significant reductions in tumor size in xenograft models, suggesting that modifications to the dihydropyridine structure can enhance anticancer efficacy.
  • Clinical Trials : Although specific clinical trials for this compound are not reported, trials involving similar piperazine derivatives have shown promise in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from literature and pharmacological databases.

Structural and Functional Analogues

Table 1: Key Structural and Hypothesized Functional Comparisons
Compound Name Core Structure Key Substituents Hypothesized Activity Source
Target Compound 1,4-dihydropyridinone 4-ethoxyphenyl, phenylpiperazine methyl Calcium channel modulation, CNS targeting
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-dihydropyridine Thioether, 2-furyl, methoxyphenyl Calcium channel blockade
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-dihydropyridine Bromophenyl, thioether Enhanced potency via halogenation
Pharmacopeial Forum compounds (m, n, o) 1,4-dihydropyridinone Dimethylphenoxy, diphenylhexan Stereospecific receptor binding
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Acetamide Phenoxyphenyl, pyridinylpiperazine Serotonin/dopamine receptor affinity

Key Observations

The Pharmacopeial Forum analogs (m, n, o) share the dihydropyridinone core but incorporate stereospecific diphenylhexan chains, suggesting tailored pharmacokinetic profiles .

Substituent Effects :

  • The phenylpiperazine methyl group in the target compound may enhance affinity for serotonin or dopamine receptors compared to the pyridinylpiperazine in ’s analog .
  • The 4-ethoxyphenyl group likely improves metabolic stability over the methoxy substituents in AZ331, as ethoxy groups resist oxidative degradation .
  • Halogenation (e.g., bromine in AZ257) is associated with increased potency in dihydropyridines, though this is absent in the target compound .

Stereochemical Considerations: The Pharmacopeial Forum compounds (m, n, o) emphasize stereospecificity, with varying configurations at positions 2, 4, and 4.

Research Findings and Hypotheses

Dihydropyridinones are historically linked to calcium channel blockade, but the ethoxyphenyl and piperazine groups may shift selectivity toward neurological targets .

Metabolic Stability :

  • Ethoxy substituents typically confer longer half-lives than methoxy groups due to reduced CYP450 metabolism, as seen in comparative studies of alkoxy-substituted dihydropyridines .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for AZ331/AZ257, involving Hantzsch dihydropyridine cyclization followed by piperazine coupling—a route validated in .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization steps to minimize side reactions (e.g., dimerization) .
  • Reagents : Use triethylamine as a base for deprotonation and coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Inert Atmosphere : Nitrogen or argon is essential to prevent oxidation of the dihydropyridine core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, phenylpiperazine protons at δ 2.5–3.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N–H at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~508.2 m/z) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes:
  • Receptor Binding : Radioligand competition assays (e.g., dopamine D2 or serotonin receptors due to the phenylpiperazine moiety) at concentrations 1–100 µM .
  • Enzyme Inhibition : Test against kinases (IC50 determination via fluorescence-based assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
  • Dose-Response Curves : Compare EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Selectivity Profiling : Use panels of related receptors/enzymes to identify off-target interactions .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can the compound’s interaction with biological targets be mechanistically characterized?

  • Methodological Answer : Advanced techniques for target engagement:
  • Molecular Docking : Simulate binding to homology models of receptors (e.g., dopamine D2 receptor PDB: 6CM4) to identify key residues (e.g., Asp114 hydrogen bonding) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for affinity determination .
  • X-ray Crystallography : Co-crystallize the compound with purified target proteins to resolve binding modes .

Q. What methodologies are recommended for designing derivatives with improved selectivity or potency?

  • Methodological Answer : Structure-activity relationship (SAR) optimization:
  • Substitution Patterns : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
  • Scaffold Modification : Introduce spirocyclic or fused rings to the dihydropyridine core for metabolic stability .
  • Pharmacophore Modeling : Use software (e.g., Schrödinger Phase) to identify critical functional groups for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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